

Pharmacokinetic Profile of DA-8031: A Novel Selective Serotonin Reuptake Inhibitor

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Compound of Interest

Compound Name: DA-8031

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: **DA-8031** is a novel selective serotonin reuptake inhibitor (SSRI) under development for the treatment of premature ejaculation.[1][2][3][4] Understanding its pharmacokinetic profile is crucial for determining appropriate dosage regimens and ensuring its safety and efficacy. This document provides a detailed overview of the pharmacokinetic analysis of **DA-8031** in healthy male subjects, based on findings from single and multiple ascending dose studies. It includes a summary of key pharmacokinetic parameters, detailed experimental protocols, and visualizations of the experimental workflow and metabolic pathways.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of **DA-8031** have been evaluated in healthy male subjects following both single and multiple oral administrations. The key findings are summarized in the tables below.

Single Ascending Dose Study

A randomized, double-blind, placebo-controlled, single ascending dose study was conducted with **DA-8031** administered at doses of 5, 10, 20, 40, 60, 80, or 120 mg.[3] After a single dose, plasma **DA-8031** reached its maximum concentration at a median of 2–3 hours and was

eliminated with a terminal elimination half-life of 17.9–28.7 hours.[1][3] Dose-proportional pharmacokinetics were observed over the dose range of 20–80 mg.[1][3]

Table 1: Pharmacokinetic Parameters of **DA-8031** After a Single Oral Dose

Parameter	20 mg	40 mg	60 mg	80 mg	120 mg
C _{max} (ng/mL)	28.6 ± 8.5	60.9 ± 15.7	81.5 ± 21.5	114.3 ± 35.8	185.5 ± 38.7
T _{max} (hr)	2.5 (2.0-4.0)	3.0 (2.0-4.0)	2.5 (2.0-4.0)	3.0 (2.0-6.0)	3.0 (2.0-4.0)
AUC _{0–t} (ng·h/mL)	647.6 ± 174.4	1461.1 ± 388.4	2074.8 ± 514.8	2777.6 ± 814.7	5082.7 ± 1155.8
t _{1/2} (hr)	20.8 ± 3.4	21.1 ± 2.7	19.9 ± 2.0	20.1 ± 2.5	22.3 ± 5.0
CL/F (L/h)	32.8 ± 8.2	28.9 ± 7.6	29.9 ± 7.0	30.6 ± 8.1	24.5 ± 5.1
Renal Clearance (L/h)	4.8 ± 1.1	5.6 ± 1.2	4.9 ± 1.0	4.4 ± 1.1	3.7 ± 0.8

Data are presented as mean ± standard deviation, except for T_{max}, which is presented as median (range). C_{max} = Maximum plasma concentration; T_{max} = Time to reach C_{max}; AUC_{0–t} = Area under the plasma concentration-time curve from time zero to the last quantifiable concentration; t_{1/2} = Terminal half-life; CL/F = Apparent oral clearance.

Multiple Ascending Dose Study

In a multiple-dose study, healthy male subjects received daily oral doses of 20, 30, or 40 mg of **DA-8031** for 7 consecutive days.[2][4] At steady state, the plasma concentration of **DA-8031** reached its maximum in 2.2 to 3.0 hours and was eliminated with a mean half-life of 25.5 to 26.7 hours.[2][4] The systemic exposure of **DA-8031** increased in a more than dose-proportional manner with increasing doses.[2]

Table 2: Pharmacokinetic Parameters of **DA-8031** at Steady State After Multiple Oral Doses

Parameter	20 mg	30 mg	40 mg
C _{max,ss} (ng/mL)	91.8 ± 23.3	161.4 ± 49.3	286.8 ± 101.1
T _{max,ss} (hr)	3.0 (2.0-4.0)	2.5 (2.0-4.0)	2.2 (2.0-4.0)
AUC _{0–24h,ss} (ng·h/mL)	1488.2 ± 372.4	2732.1 ± 859.6	5219.8 ± 1951.3
t _{1/2} (hr)	26.7 ± 4.5	25.5 ± 3.6	26.1 ± 5.0
Accumulation Index	2.3 ± 0.4	2.4 ± 0.5	2.8 ± 0.8

Data are presented as mean ± standard deviation, except for T_{max,ss}, which is presented as median (range). C_{max,ss} = Maximum plasma concentration at steady state; T_{max,ss} = Time to reach C_{max} at steady state; AUC_{0–24h,ss} = Area under the plasma concentration-time curve over a 24-hour dosing interval at steady state; t_{1/2} = Terminal half-life.

Experimental Protocols

Study Design

Single Ascending Dose Study: A dose block-randomized, double-blind, placebo-controlled study was conducted.^{[3][5]} Healthy male subjects were administered a single oral dose of **DA-8031** (5, 10, 20, 40, 60, 80, or 120 mg) or a placebo.^[3]

Multiple Ascending Dose Study: A dose block-randomized, double-blind, placebo-controlled study was conducted in three dose groups: 20, 30, and 40 mg of **DA-8031**.^{[2][4]} Healthy male subjects were randomized to receive either **DA-8031** or a placebo orally once daily for 7 consecutive days.^{[2][4]}

Sample Collection

Blood Samples: For the single-dose study, serial blood samples were collected for pharmacokinetic analysis at predetermined time points.^[3] In the multiple-dose study, serial blood samples were collected for pharmacokinetic evaluation.^{[2][4]}

Urine Samples: In both single and multiple dose studies, urine samples were collected to assess the renal clearance of **DA-8031** and its metabolites.^{[1][2][4]}

Bioanalytical Method

Plasma and urine concentrations of **DA-8031** and its four metabolites (M1, M2, M4, and M5) were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[\[1\]](#)[\[3\]](#)

Pharmacokinetic Analysis

The pharmacokinetic parameters of **DA-8031** and its metabolites were estimated using a non-compartmental method with WinNonlin® software.[\[1\]](#)

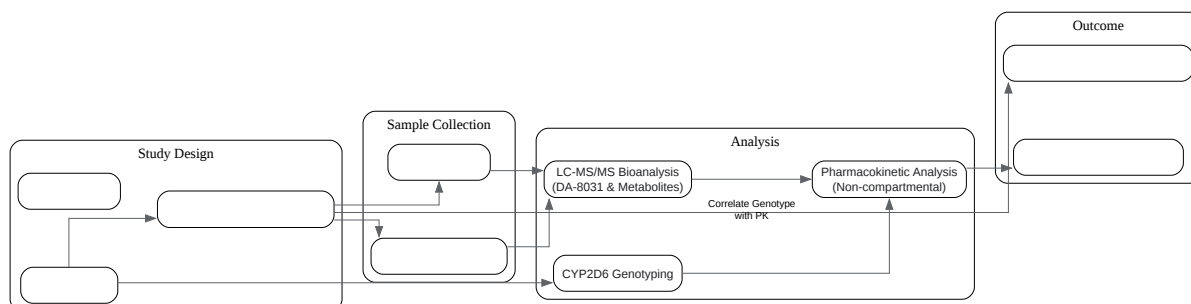
- Cmax and Tmax: The maximum observed plasma concentration (Cmax) and the time to reach Cmax (Tmax) were obtained directly from the plasma concentration-time profiles.[\[1\]](#)
- AUC: The area under the plasma concentration-time curve (AUC) was calculated using the linear-up/log-down trapezoidal method.[\[1\]](#)
- Elimination Half-Life (t1/2): The elimination rate constant (λ_z) was estimated by regression of the log-linear decrease of the plasma concentration-time profile, and the terminal elimination half-life was calculated as $\ln(2)/\lambda_z$.[\[1\]](#)

Genetic Analysis

The effect of genetic polymorphisms of cytochrome P450 (CYP) enzymes, specifically CYP2D6, on the pharmacokinetics of **DA-8031** was evaluated.[\[1\]](#)[\[6\]](#) Pharmacokinetic-related genes were analyzed using methods such as the DMET™ Plus platform.[\[2\]](#)[\[4\]](#)

Visualizations

Experimental Workflow

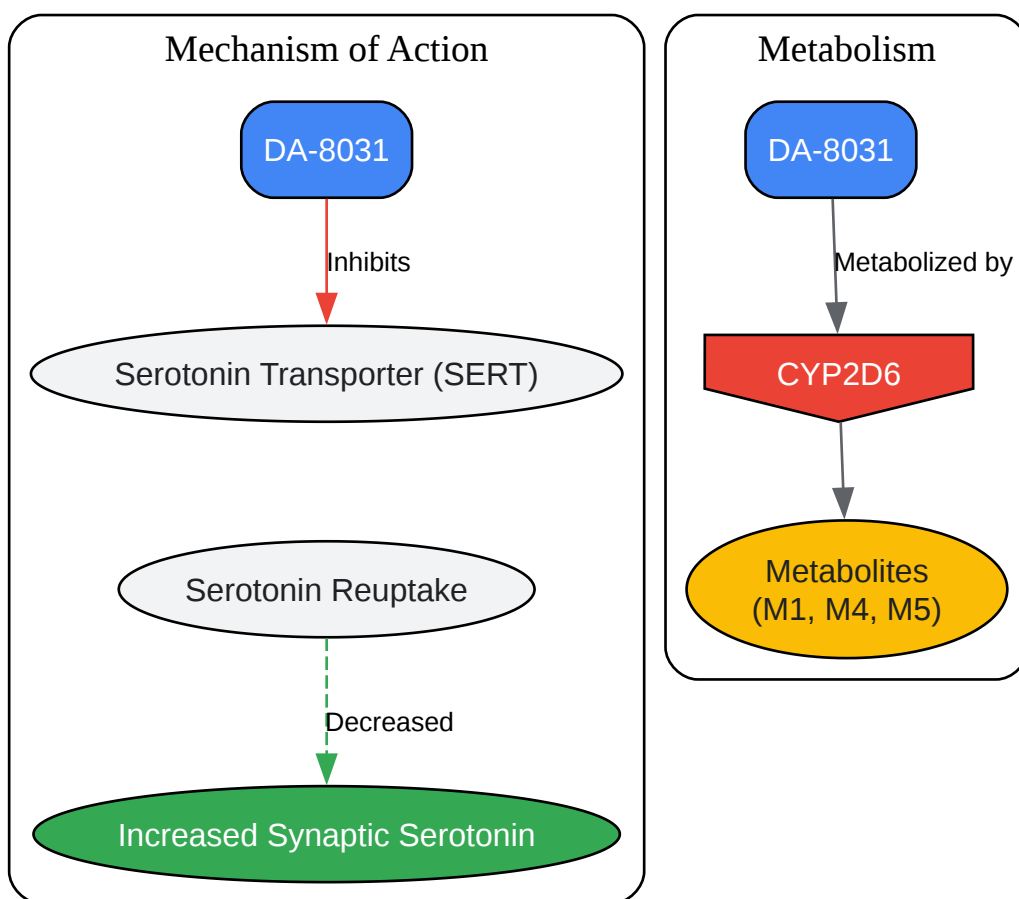


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Caption: Experimental workflow for the pharmacokinetic analysis of **DA-8031**.

Mechanism of Action and Metabolism

DA-8031 is a selective serotonin reuptake inhibitor (SSRI).[7] Its primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. The metabolism of **DA-8031** is influenced by cytochrome P450 enzymes, particularly CYP2D6.[1][6] Genetic variations in CYP2D6 can lead to differences in drug exposure among individuals, with CYP2D6 intermediate metabolizers showing significantly greater dose-normalized C_{max} and AUC of **DA-8031** compared to extensive metabolizers.[1]



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Caption: Mechanism of action and metabolic pathway of **DA-8031**.

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